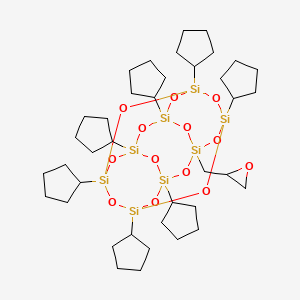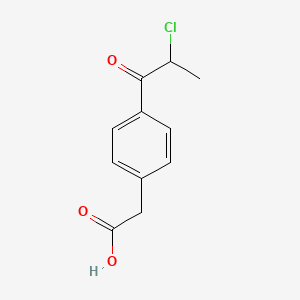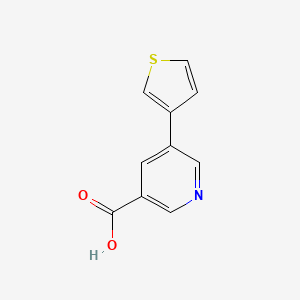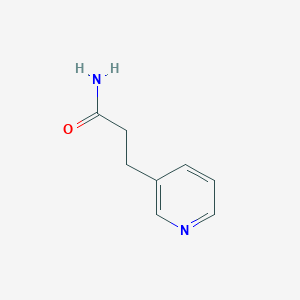
3-(3-Pyridyl)propanamide
説明
3-(3-Pyridyl)propanamide is a chemical compound with the CAS Number: 84199-99-5 . It has a molecular weight of 150.18 . The IUPAC name for this compound is 3-(3-pyridinyl)propanamide . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(3-Pyridyl)propanamide is 1S/C8H10N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H2,9,11) . This indicates that the compound has a pyridine ring attached to a propanamide group.Physical And Chemical Properties Analysis
3-(3-Pyridyl)propanamide is a solid at room temperature . It has a molecular weight of 150.18 . The compound should be stored in a refrigerator .科学的研究の応用
Photooxidation Retardants in Polymers
3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives have been synthesized for use as additives in polymers to resist photooxidation. These compounds exhibit double hydrogen bonding and intramolecular charge transfer, making them effective UV absorbers in polymer applications (Hanna & Girges, 1990).
Herbicidal Activity
N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a compound related to 3-(3-Pyridyl)propanamide, has been synthesized and found effective in herbicidal activity. Its crystal structure and herbicidal properties have been extensively studied (Liu et al., 2008).
Synthesis and Deprotonation Studies
Research on 2-(pyridyl)phenols and 2-(pyridyl)anilines, including 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides, involves their synthesis using cross-coupling reactions and deprotonation studies. This has implications in organic chemistry and the development of new compounds (Rebstock et al., 2003).
Copper Complexation for Anti-inflammatory Activity
3-amino-N-(pyridin-2-ylmethyl)-propanamide has been designed as a potential chelator of copper, showing promise in the treatment of inflammation associated with rheumatoid arthritis. Its ability to promote dermal absorption of copper makes it a candidate for transdermal therapeutic applications (Jackson et al., 2016).
Topical and Systemic Inflammation Inhibitors
N-pyridinyl(methyl)indolylpropanamides, related to 3-(3-Pyridyl)propanamide, have been synthesized as non-acidic NSAIDs. These compounds, particularly N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, demonstrate significant activity in reducing topical and systemic inflammation (Dassonville et al., 2008).
TRPV1 Antagonists for Neuropathic Pain
2-aryl pyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, structurally related to 3-(3-Pyridyl)propanamide, have been investigated as hTRPV1 antagonists. These compounds, particularly compound 9, have shown effectiveness in a mouse neuropathic pain model (Ryu et al., 2014).
ADP-Ribosylation Inhibitors
The compound 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide has been identified as an inhibitor of the human ADP-ribosyltransferase ARTD3/PARP3. This research contributes to the development of selective inhibitors for this enzyme, with implications in biochemical and medicinal studies (Lindgren et al., 2013).
Transition Metal Complexes for Biological Studies
Bivalent transition metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide have been synthesized and studied. These compounds have been assessed for their antimicrobial, antioxidant, and cytotoxic activities, indicating their potential in biological and medicinal research (Zaky et al., 2016).
Antiallergic Activity of Propanamides
A series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides have been synthesized and evaluated for their potential antiallergic activity. The IC50 of compound 12, in particular, was found to be comparable to that of oxatomide, suggesting potential use in allergy treatments (Courant et al., 1993).
Crystal Structure Analysis
Studies on the crystal structure of various compounds related to 3-(3-Pyridyl)propanamide, such as dichloro[3-(pyridin-2-yl)-1H-pyrazol-1-yl]propanamidezinc(II), contribute to the understanding of coordination chemistry and potential applications in material science and drug design (Zhang et al., 2011).
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-(3-Pyridyl)propanamide are currently unknown . The compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .
Biochemical Pathways
Primary carboxylic acid amides, to which 3-(3-pyridyl)propanamide belongs, are involved in various biological processes .
Pharmacokinetics
The compound is a solid at room temperature , suggesting it may have different bioavailability properties compared to liquid or gaseous compounds.
特性
IUPAC Name |
3-pyridin-3-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYDHMFNHSEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393148 | |
| Record name | 3-Pyridinepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridyl)propanamide | |
CAS RN |
84199-99-5 | |
| Record name | 3-Pyridinepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



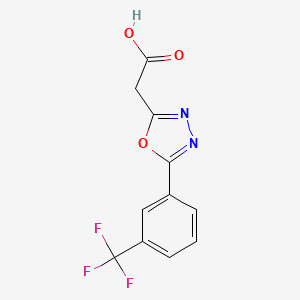

![1-Methyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1608651.png)


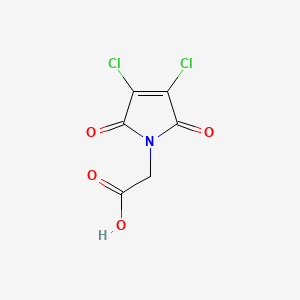

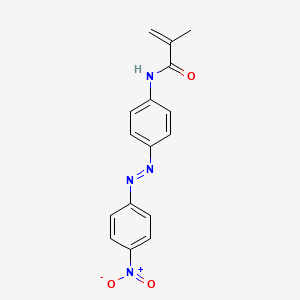
![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-thiol](/img/structure/B1608658.png)
